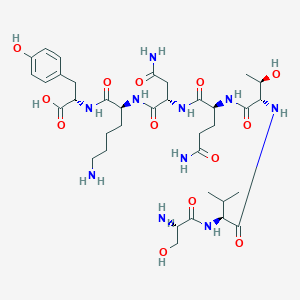![molecular formula C16H17NO3 B14188789 Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate CAS No. 922502-04-3](/img/structure/B14188789.png)
Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate: is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzyl group attached to a 2-methyl-2-[(pyridin-2-yl)oxy]propanoate moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate typically involves the esterification of 2-methyl-2-[(pyridin-2-yl)oxy]propanoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoic acid.
Reduction: Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for biochemical studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used as a precursor for the production of specialty chemicals, polymers, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can be hydrolyzed to release the active 2-methyl-2-[(pyridin-2-yl)oxy]propanoic acid, which can then interact with biological molecules. The pyridin-2-yl group may also play a role in binding to target sites, enhancing the compound’s overall activity.
Comparación Con Compuestos Similares
- Methyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate
- Ethyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate
- Propyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate
Uniqueness: Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate stands out due to its benzyl group, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its methyl, ethyl, and propyl analogs.
Propiedades
Número CAS |
922502-04-3 |
|---|---|
Fórmula molecular |
C16H17NO3 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
benzyl 2-methyl-2-pyridin-2-yloxypropanoate |
InChI |
InChI=1S/C16H17NO3/c1-16(2,20-14-10-6-7-11-17-14)15(18)19-12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
Clave InChI |
JXDQPUWQLODGCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OCC1=CC=CC=C1)OC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[tert-Butyl(ethyl)amino]methyl}phenol](/img/structure/B14188720.png)




![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate](/img/structure/B14188732.png)
![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)

![1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14188763.png)




![[2-(Octadecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14188792.png)
